molecular formula C8H6BrNS B13659469 7-(Bromomethyl)benzo[d]isothiazole

7-(Bromomethyl)benzo[d]isothiazole

Cat. No.: B13659469
M. Wt: 228.11 g/mol
InChI Key: BZXHNKYIMWCWCE-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzo[d]isothiazole is a chemical compound that belongs to the class of benzo[d]isothiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzo[d]isothiazole ring. Benzo[d]isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole derivatives. One common method is the bromination of 7-methylbenzo[d]isothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and yield. The bromination reaction is carefully controlled to minimize side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzo[d]isothiazole derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Bromomethyl)benzo[d]isothiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties. The bromomethyl group is more reactive than the methyl or chloromethyl groups, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-(bromomethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2

InChI Key

BZXHNKYIMWCWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)C=NS2

Origin of Product

United States

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